molecular formula C11H12N2O B11905223 8-Amino-1-ethylquinolin-4(1H)-one

8-Amino-1-ethylquinolin-4(1H)-one

Cat. No.: B11905223
M. Wt: 188.23 g/mol
InChI Key: YLQYFKGEHWLYBG-UHFFFAOYSA-N
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Description

8-Amino-1-ethylquinolin-4(1H)-one is a quinolinone derivative characterized by an ethyl group at the N1 position, an amino substituent at C8, and a ketone at C3. The ethyl group enhances lipophilicity, while the amino group contributes to hydrogen bonding and nucleophilic reactivity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-amino-1-ethylquinolin-4-one

InChI

InChI=1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3

InChI Key

YLQYFKGEHWLYBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-ethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminobenzaldehyde and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-ethylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Quinolinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
8-Amino-1-ethylquinolin-4(1H)-one -NH₂ (C8), -C₂H₅ (N1) C₁₁H₁₂N₂O 188.23 Amino group enhances reactivity; ethyl improves lipophilicity
8-Amino-1-isobutylquinolin-4(1H)-one -NH₂ (C8), -CH₂CH(CH₂)₂ (N1) C₁₃H₁₆N₂O 216.28 Increased lipophilicity due to isobutyl; potential pharmacokinetic differences
4-Amino-8-methylquinolin-2(1H)-one -NH₂ (C4), -CH₃ (C8) C₁₀H₁₀N₂O 174.20 Ketone at C2; methyl at C8 reduces steric hindrance
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one -Cl (C8), -CF₃ (C5) C₁₀H₅ClF₃NO 247.60 Electron-withdrawing groups enhance stability; potential antimalarial activity
8-Fluoro-4-hydroxyquinolin-2(1H)-one -F (C8), -OH (C4) C₉H₆FNO₂ 179.15 Hydroxy group increases acidity; fluorine enhances bioavailability
Key Observations:
  • N1 Substitution : Ethyl (C₂H₅) and isobutyl (CH₂CH(CH₂)₂) groups increase lipophilicity, which may improve membrane permeability in drug design. The larger isobutyl group in the latter compound (MW 216.28 vs. 188.23) could delay metabolic clearance .
  • C8 Functionalization: Amino (-NH₂) vs. chloro (-Cl) or fluoro (-F) substituents significantly alter electronic properties. The amino group facilitates nucleophilic reactions (e.g., coupling), while halogens enhance stability and direct electrophilic substitutions .
Table 2: Reaction Conditions and Yields
Compound Key Step Yield Reference
8-Amino-1-isobutylquinolin-4(1H)-one Cyclocondensation 77%
(4S)-1-Allyl-4-ethyl-3,4-dihydroquinolin-2(1H)-one Grignard addition 95%
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Nitroacetylation 82%

Spectroscopic and Physicochemical Properties

NMR and logP values highlight electronic and solubility differences:

Table 3: NMR Data Comparison
Compound ¹H NMR (δ, DMSO-d6) ¹³C NMR (δ, DMSO-d6)
This compound N/A (predicted: NH₂ ~5.5 ppm, C8-H ~6.9 ppm) C4=O ~180 ppm
4-Amino-8-methylquinolin-2(1H)-one NH₂ ~5.8 ppm, C8-CH₃ ~2.3 ppm C2=O ~170 ppm
8-Fluoro-4-hydroxyquinolin-2(1H)-one OH ~10.5 ppm, C8-F ~7.2 ppm C2=O ~168 ppm, C8-F ~160 ppm
  • logP Values: Ethyl and isobutyl derivatives exhibit higher logP (estimated ~2.5–3.0) compared to hydroxy- or amino-substituted analogs (logP ~1.0–1.5), aligning with their lipophilicity trends .

Biological Activity

8-Amino-1-ethylquinolin-4(1H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C10H10N2O
Molecular Weight: 178.20 g/mol
CAS Number: 112521-56-9
IUPAC Name: this compound

The compound features a quinoline ring system, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

2. Anti-inflammatory Effects
In vitro studies revealed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Properties
The compound has shown promising anticancer activity across various cancer cell lines. Notably, it induced cell cycle arrest in breast cancer cells (MDA-MB-231) at the G2/M phase, leading to increased apoptosis rates. In a comparative study, it exhibited an IC50 value of approximately 17 µM for tubulin polymerization inhibition, which is comparable to established chemotherapeutics like colchicine .

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it inhibits phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation in cancer cells .

2. Interaction with DNA
Preliminary studies suggest that this compound may interact with DNA, leading to the disruption of replication processes in cancer cells. This interaction can trigger apoptotic pathways, enhancing its anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 5–20 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-alpha and IL-6 levels
AnticancerMDA-MB-231 (Breast Cancer)Induced G2/M arrest; IC50 = 17 µM

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